N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. The compound’s structure includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-3-5-11(6-4-9)17-14(15-10(2)18)12-7-20(19)8-13(12)16-17/h3-6H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWUVTKLHWWOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves the reaction of 4-methylphenylhydrazine with thieno[3,4-c]pyrazole-5-carbaldehyde under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is part of the pyrazole family, which is known for a wide range of pharmacological activities. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory , antimicrobial , and anticancer properties. Specifically, studies have shown that pyrazole derivatives can inhibit the growth of cancer cells and possess antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
Case Studies:
- A study highlighted the synthesis and biological evaluation of various pyrazole derivatives, including those similar to N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide. The results indicated promising anti-inflammatory activity in vitro against specific cell lines .
Antimicrobial Activity
Research has documented the antimicrobial effects of pyrazole-based compounds. This compound has been evaluated for its ability to combat various bacterial strains. The compound's structure allows it to interact with microbial enzymes effectively, leading to inhibition of growth.
Case Studies:
- In one study, several pyrazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic uses in treating infections .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. The compound's ability to induce apoptosis in cancer cells has been a focus of recent studies.
Case Studies:
- A specific investigation into the cytotoxic effects of pyrazole derivatives on breast cancer cell lines demonstrated that certain compounds led to reduced cell viability and increased apoptosis markers. This suggests that this compound could be a candidate for further development as an anticancer agent .
Antioxidant Activity
The antioxidant properties of this compound are also significant. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage.
Case Studies:
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide
- N-(4-ethylphenyl)-2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxylphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide
Uniqueness
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its thieno[3,4-c]pyrazole core, which imparts unique chemical and biological properties.
Biological Activity
N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article will explore its biological properties, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,4-c]pyrazole core with an acetamide functional group. Its molecular formula is and it possesses unique structural features that contribute to its biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno[3,4-c]pyrazole derivatives have been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production.
- Antioxidant Activity : The presence of certain functional groups in the molecule may contribute to its ability to scavenge free radicals.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
- Anti-inflammatory Effects : In an animal model of induced inflammation, treatment with the compound resulted in a notable reduction in paw edema compared to the control group. The reduction was statistically significant (p < 0.05), indicating its potential as an anti-inflammatory agent.
- Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells, suggesting an apoptotic mechanism.
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
- Cyclocondensation : Reacting 4-methylphenyl-substituted thiophene derivatives with hydrazine derivatives to form the pyrazole ring .
- Acetylation : Introducing the acetamide group via nucleophilic substitution or coupling reactions using acetic anhydride or chloroacetamide .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the compound. Purity is verified via HPLC (C18 column, methanol:water gradient) and thin-layer chromatography (TLC) .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most informative?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify protons and carbons in the thieno-pyrazole core, acetamide moiety, and 4-methylphenyl group. Key signals include:
- H NMR: δ 2.35 ppm (s, 3H, CH on phenyl), δ 5.20 ppm (s, 1H, pyrazole-H) .
- C NMR: δ 170–175 ppm (C=O of acetamide) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 356.1) .
- IR Spectroscopy : Peaks at 1650–1700 cm (C=O stretching) and 3200–3400 cm (N-H stretching) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HeLa) to assess IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with modifications to:
- The 4-Methylphenyl Group : Replace with halogens (e.g., 4-Cl, 4-F) to assess electronic effects on bioactivity .
- Acetamide Moiety : Substitute with propionamide or benzamide to evaluate steric impacts .
- Thieno-Pyrazole Core : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 5-oxo position .
Bioactivity data are analyzed using computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituents with target binding (e.g., EGFR kinase) .
Q. What strategies are effective in resolving contradictions in its pharmacokinetic data across studies?
- Methodological Answer : Discrepancies in bioavailability or metabolic stability can be addressed by:
- Standardized Assay Conditions : Use consistent cell lines (e.g., Caco-2 for permeability) and incubation times .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes .
- Cross-Study Comparisons : Normalize data to control compounds (e.g., propranolol for permeability) and account for solvent effects (DMSO vs. aqueous buffers) .
Q. How can its mechanism of action be elucidated when preliminary data suggest multiple targets?
- Methodological Answer : Mechanistic studies require:
- Target Fishing : Chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify binding proteins .
- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., MAPK/ERK) .
- Mutagenesis Studies : CRISPR/Cas9 knockouts of suspected targets (e.g., COX-2) to confirm functional relevance .
Q. What advanced techniques optimize yield in large-scale synthesis without compromising purity?
- Methodological Answer : Scale-up challenges are addressed via:
- Flow Chemistry : Continuous synthesis of intermediates (e.g., thieno-pyrazole core) to reduce side reactions .
- Design of Experiments (DoE) : Taguchi or factorial design to optimize temperature, solvent ratios, and catalyst loading .
- In-Line Monitoring : PAT tools (e.g., FTIR spectroscopy) for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
